

Comparative Analysis of Jak-IN-1 and Other Janus Kinase (JAK) Inhibitors

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Compound of Interest		
Compound Name:	Jak-IN-17	
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This guide provides a comparative overview of the experimental data for the Janus kinase (JAK) inhibitor, Jak-IN-1, alongside other well-characterized JAK inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of jejich relative potency and selectivity.

Data Presentation: Potency and Selectivity of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Jak-IN-1 and a selection of other JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency. The data is compiled from various in vitro kinase assays.



Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)	Reference
Jak-IN-1	290	291	Not Reported	Not Reported	[1]
Tofacitinib	112	20	1	Not Reported	[2]
Baricitinib	5.9	5.7	>400	53	[3][4]
Ruxolitinib	3.3	2.8	>130-fold selectivity for JAK1/2 vs JAK3	Not Reported	[3]
Filgotinib	10	28	810	116	[3]
Upadacitinib	43	Not Reported	Not Reported	Not Reported	[2]
Abrocitinib	29	803	>10,000	1250	[3][5]
Delgocitinib	2.8	2.6	13	58	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[6][7]

Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.

Materials:

- Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
- ATP (Adenosine triphosphate).
- Peptide substrate (e.g., a poly-Glu-Tyr peptide).



- Test compound (e.g., Jak-IN-1) at various concentrations.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay).
- 96-well or 384-well plates.
- Plate reader capable of luminescence detection.

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the diluted test compound to the wells of the assay plate. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).
- Add the specific JAK enzyme to each well (except the background control).
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is inversely proportional to the amount of kinase activity.
- Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within cells. This provides a measure of the compound's activity in a more physiologically relevant context.[8][9][10]



Objective: To determine the cellular potency of a JAK inhibitor by measuring its effect on STAT phosphorylation.

Materials:

- Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
- Cytokine corresponding to the JAK-STAT pathway of interest (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
- Test compound at various concentrations.
- Fixation buffer (e.g., paraformaldehyde).
- Permeabilization buffer (e.g., methanol).
- Fluorochrome-conjugated antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
- Fluorochrome-conjugated antibodies for cell surface markers to identify specific cell populations (e.g., CD4, CD8).
- Flow cytometer.

Procedure:

- Pre-incubate the whole blood or PBMCs with serial dilutions of the test compound for a specified time (e.g., 1-2 hours) at 37°C.
- Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation. Include an unstimulated control.
- Fix the cells with fixation buffer to preserve the phosphorylation state of the proteins.
- Permeabilize the cells with permeabilization buffer to allow antibodies to enter the cells.
- Stain the cells with fluorochrome-conjugated antibodies against the target phospho-STAT protein and cell surface markers.

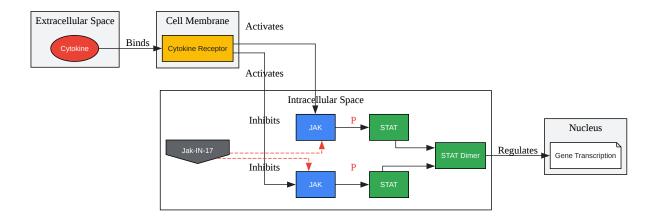


- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
- Calculate the percentage of inhibition of STAT phosphorylation for each concentration of the test compound relative to the cytokine-stimulated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[11][12][13][14] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STATs. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[11][14] JAK inhibitors block this process by competing with ATP for the binding site on the JAK enzymes, thereby preventing the phosphorylation cascade.[15]





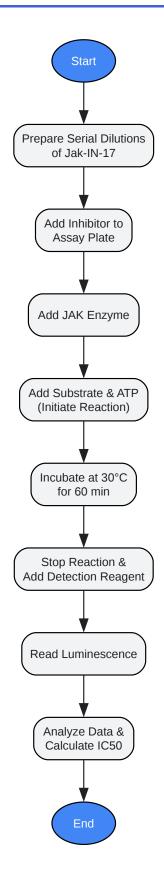
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Caption: JAK-STAT signaling pathway with the point of inhibition by Jak-IN-17.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.





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Caption: Workflow for an in vitro JAK kinase inhibition assay.



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